molecular formula C14H17F3N2 B12951975 1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]

1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]

Cat. No.: B12951975
M. Wt: 270.29 g/mol
InChI Key: IQBKBOOYGAEIAK-UHFFFAOYSA-N
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Description

1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] is a spirocyclic compound characterized by its unique three-dimensional structure Spirocyclic compounds, such as this one, are known for their rigidity and ability to interact with biological targets in a specific manner

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction of isatin-derived azomethine ylides with activated olefins . This reaction is carried out under mild conditions, often in the presence of a catalyst such as a transition metal or an organocatalyst . The reaction conditions are optimized to ensure high regio- and stereoselectivity, resulting in the formation of the desired spirocyclic scaffold.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of spirocyclic compounds by utilizing flow reactors and ultrasonic irradiation . This approach not only enhances the yield but also reduces the reaction time and minimizes the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 1’-Methyl-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can modify the electronic properties of the compound, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Properties

Molecular Formula

C14H17F3N2

Molecular Weight

270.29 g/mol

IUPAC Name

1'-methyl-7-(trifluoromethyl)spiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C14H17F3N2/c1-19-7-5-13(6-8-19)9-18-12-10(13)3-2-4-11(12)14(15,16)17/h2-4,18H,5-9H2,1H3

InChI Key

IQBKBOOYGAEIAK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CNC3=C2C=CC=C3C(F)(F)F

Origin of Product

United States

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